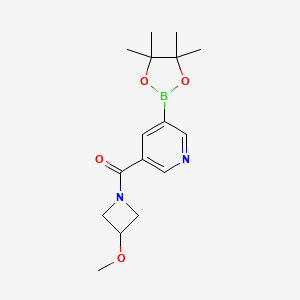
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.
Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine
Uniqueness
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C9H13BrClNS |
|---|---|
Molekulargewicht |
282.63 g/mol |
IUPAC-Name |
N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
YCUBUHJAJVCUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC(=C(S1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
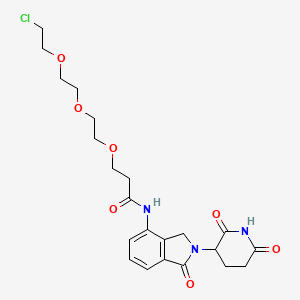
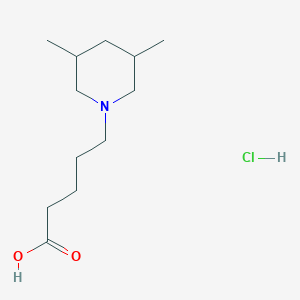
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
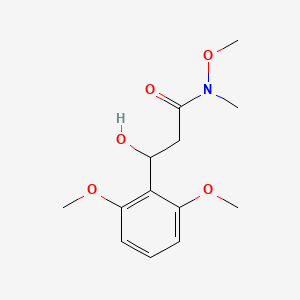
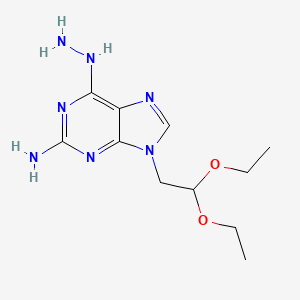

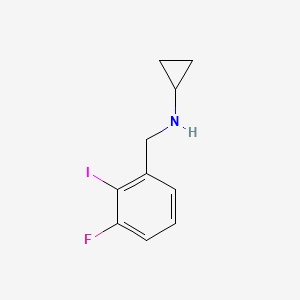
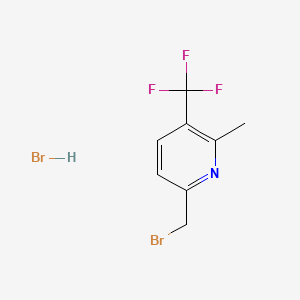
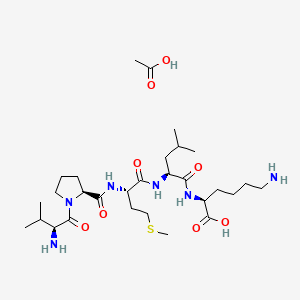
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)


